Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate
Description
Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate (CAS: 649-67-2) is a fluorinated ester with the molecular formula C₇H₁₁F₃O₃ and a molecular weight of 200.16 g/mol . Structurally, it features a trifluoromethyl group at the C4 position, a hydroxyl group at C3, and a methyl substituent adjacent to the hydroxyl group. This compound is of significant interest in organic synthesis due to the electron-withdrawing nature of the trifluoromethyl group, which enhances stability and reactivity in pharmaceutical and agrochemical intermediates. The stereochemistry at the hydroxyl-bearing carbon (C3) also makes it relevant for enantioselective catalysis .
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O3/c1-3-13-5(11)4-6(2,12)7(8,9)10/h12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEGWOWSOYOERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663080 | |
| Record name | Ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649-67-2 | |
| Record name | Ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Esterification of 3-hydroxy-2-methyl-4,4,4-trifluorobutyric Acid
The most direct and commonly reported method involves esterification of the corresponding acid with ethanol under acidic catalysis:
Reaction:
3-hydroxy-2-methyl-4,4,4-trifluorobutyric acid + ethanol → Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate + water-
- Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
- Reflux temperature: 70–80 °C
- Molar ratio acid:ethanol ~1:3 to drive equilibrium
- Reaction time: Several hours until completion
Notes:
This method yields the ester directly with moderate to high yield depending on the efficiency of water removal and catalyst choice. Reflux under azeotropic distillation conditions can improve yield by continuously removing water.
Reaction of Ethyl Acetoacetate with Trifluoroacetic Anhydride and Base
Another synthetic route employs:
Starting Materials:
Ethyl acetoacetate and trifluoroacetic anhydrideCatalyst/Base:
Pyridine or similar organic baseMechanism:
Trifluoroacetic anhydride introduces the trifluoromethyl group via acylation, followed by rearrangement and hydrolysis to yield the hydroxy ester.-
- Controlled temperature (often 0–25 °C initially, then warming)
- Stirring under inert atmosphere to prevent side reactions
Advantages:
This method allows for selective introduction of the trifluoromethyl group and can be optimized for stereochemical control.
Enzymatic Reduction of Ethyl 3-oxo-4,4,4-trifluorobutyrate
- Substrate: Ethyl 3-oxo-4,4,4-trifluorobutyrate (a keto ester precursor)
- Enzymes: Alcohol dehydrogenase (ADH) and glucose dehydrogenase (GDH) co-expressed in E. coli
- Outcome: Enantioselective reduction of the keto group to the hydroxy group at C3, producing the target hydroxy ester with high enantiomeric excess (up to 91% ee)
- Conditions:
- Mild aqueous buffer, pH 7–8
- Temperature: 25–30 °C
- Cofactor regeneration via glucose oxidation
This biocatalytic approach is notable for its stereoselectivity and mild conditions, suitable for producing chiral fluorinated building blocks.
Reaction Parameters and Their Effects
| Parameter | Typical Range/Value | Effect on Yield and Purity |
|---|---|---|
| Temperature | 70–80 °C (esterification) | Higher temperature accelerates reaction but may cause side reactions if too high |
| Acid:Alcohol Molar Ratio | 1:3 | Excess alcohol shifts equilibrium toward ester formation |
| Catalyst Type | Sulfuric acid, p-TsOH, pyridine | Strong acids catalyze esterification efficiently; pyridine used in acylation steps |
| Solvent | Ethanol (also reaction medium) | Acts as reactant and solvent, purity critical for yield |
| Reaction Time | 3–6 hours | Insufficient time leads to incomplete conversion; prolonged times may degrade product |
| Enzyme Concentration | Optimized per biocatalyst system | Higher enzyme loading improves conversion but increases cost |
Comparative Table of Preparation Routes
| Method | Starting Materials | Catalysts/Bases | Conditions | Yield & Remarks |
|---|---|---|---|---|
| Acid-catalyzed esterification | 3-hydroxy-2-methyl-4,4,4-trifluorobutyric acid + ethanol | H₂SO₄ or p-TsOH | Reflux 70–80 °C, 3–6 h | Moderate to high yield; straightforward |
| Acylation of ethyl acetoacetate | Ethyl acetoacetate + trifluoroacetic anhydride | Pyridine | 0–25 °C, inert atmosphere | Allows trifluoromethyl introduction; moderate yield |
| Enzymatic reduction of keto ester | Ethyl 3-oxo-4,4,4-trifluorobutyrate | ADH + GDH enzymes | Aqueous buffer, 25–30 °C | High enantioselectivity, mild conditions |
Research Findings and Optimization Insights
- Water Removal: Efficient removal of water during esterification (e.g., via Dean-Stark apparatus) significantly improves yield by shifting equilibrium toward ester formation.
- Stereochemical Control: Enzymatic methods yield optically active hydroxy esters, crucial for pharmaceutical applications requiring chirality.
- Solvent Effects: Using pure ethanol as solvent and reactant minimizes side reactions; non-polar solvents are generally avoided in esterification due to solubility issues.
- Temperature Sensitivity: Elevated temperatures above 80 °C risk hydrolysis or decomposition; maintaining reflux temperature carefully is essential.
- Catalyst Choice: Strong mineral acids provide faster esterification but can cause side reactions; organic acids or solid acid catalysts may offer milder alternatives.
Summary Table of Key Physical Data Relevant to Preparation
| Property | Value | Method of Determination | Notes |
|---|---|---|---|
| Boiling Point (°C) | 180–184 | Distillation | Slight variation reported |
| Molecular Weight (g/mol) | 200.16 | Calculated | Confirmed by mass spectrometry |
| Density (g/cm³) | 1.233–1.258 | Pycnometry | Depends on purity and temp |
| Refractive Index (nD) | 1.3740 | Abbe refractometer | At 20 °C, 589 nm light |
| NMR Chemical Shifts | δ 1.39 (t), 4.25 (q), 4.85 (m) | ¹H-NMR (CDCl₃) | Confirms ester and hydroxyl |
Chemical Reactions Analysis
Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate has been identified as a promising candidate for drug development due to its biological activity. The following applications are noteworthy:
Drug Synthesis
The compound's structure allows it to serve as an intermediate in the synthesis of bioactive molecules. It has been utilized in the development of:
- Antiviral Agents : Studies have indicated that fluorinated compounds can enhance the efficacy of antiviral drugs by improving metabolic stability .
- Anti-cancer Drugs : Its unique properties allow for modifications that lead to the development of novel anti-cancer agents.
Case Study: Antiviral Development
A recent study demonstrated the synthesis of a new antiviral agent using this compound as a key intermediate. The resulting compound showed enhanced activity against viral replication in vitro .
Chemical Research and Synthesis
The compound is also prominent in organic synthesis due to its versatile functional groups.
Organic Synthesis
This compound can be employed in various synthetic pathways, including:
- Asymmetric Synthesis : It serves as a chiral building block for synthesizing enantiomerically pure compounds.
- Fluorination Reactions : The trifluoromethyl group allows for selective fluorination reactions that enhance the molecular diversity of synthesized compounds.
In addition to its pharmaceutical and synthetic uses, this compound is being explored in material science.
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance properties such as:
- Thermal Stability : Fluorinated polymers exhibit superior thermal resistance.
- Chemical Resistance : The incorporation of this compound can improve resistance to solvents and acids.
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to specific biological effects. The hydroxy group also plays a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Key Observations :
This compound
Biocatalytic Reduction : Ethyl 3-oxo-4,4,4-trifluorobutyrate (CAS 372-29-2) could be reduced using permeabilized Bacillus pumilus Phe-C3, achieving 89% yield of the (R)-hydroxyester . Methylation at C3 would require additional steps.
Chemical Methylation : Reacting ethyl 3-hydroxy-4,4,4-trifluorobutyrate (CAS 372-30-5) with methylating agents like methyl iodide.
Biological Activity
Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate (C6H9F3O3) is a fluorinated organic compound notable for its unique trifluoromethyl group, which significantly influences its chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
- Molecular Formula : C6H9F3O3
- Molecular Weight : 200.16 g/mol
- Physical State : Colorless to pale yellow liquid
- Boiling Point : Approximately 180°C to 184°C
The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes effectively. This property is crucial for its interaction with various biological targets.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Interaction : The compound interacts with specific enzymes and receptors, modulating their activity. The trifluoromethyl groups are known to enhance metabolic stability and influence enzyme kinetics.
- Cell Membrane Penetration : Due to its lipophilic nature, it can easily cross cell membranes, allowing for intracellular interactions that lead to various biological effects.
Pharmacological Studies
Research indicates that this compound has shown promise in various pharmacological applications:
- Antimicrobial Activity : It has been reported to exhibit antimicrobial properties against certain bacterial strains.
- Antioxidant Effects : Preliminary studies suggest that the compound may have antioxidant capabilities, potentially reducing oxidative stress in cells.
Toxicological Profile
While the biological activity is noteworthy, the toxicological properties of this compound require careful consideration:
- Irritation Potential : It is classified as an irritant to the eyes and skin.
- Respiratory Effects : Inhalation may cause respiratory tract irritation.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique characteristics of this compound:
| Compound Name | Unique Features |
|---|---|
| Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate | Lacks the hydroxyl group; different reactivity |
| Ethyl 2-methyl-3-oxo-4,4,4-trifluorobutyrate | Contains a ketone group; affects reactivity and applications |
| Ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate | Amino group alters binding affinity with biological targets |
The structural differences contribute to varying biological activities and potential therapeutic applications.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.
- Antioxidant Activity Research : In vitro assays showed that this compound could reduce reactive oxygen species (ROS) levels in cultured cells. The findings suggest potential applications in protecting cells from oxidative damage.
Q & A
Q. Key Variables :
- Temperature control (<5°C for bromination; 70–80°C for esterification).
- Catalyst selection (e.g., lipases for enzymatic reduction).
- Solvent polarity (non-polar solvents improve esterification efficiency).
How can researchers resolve discrepancies in reported physical properties such as boiling point and density?
Q. Data Contradiction Analysis :
| Property | Value (Source 1) | Value (Source 2) | Proposed Validation Method |
|---|---|---|---|
| Boiling Point (°C) | 180–184 | 220.5 | Differential Scanning Calorimetry (DSC) |
| Density (g/cm³) | 1.258 | 1.233 | Pycnometry at 25°C |
| Refractive Index | 1.3740 | Not reported | Abbe refractometer (589 nm, 20°C) |
Q. Recommendations :
- Reproduce measurements under standardized conditions (e.g., 760 mmHg for boiling points).
- Cross-validate using multiple techniques (e.g., gas chromatography for purity assessment).
What spectroscopic methods are most effective for characterizing the stereochemistry of this compound?
Q. Advanced Characterization :
- NMR Spectroscopy :
- H-NMR (CDCl₃): Peaks at δ 1.39 (t, 3H, CH₂CH₃), 4.25 (q, 2H, OCH₂), and 4.85 (m, 1H, CH-OH) confirm ester and hydroxyl groups .
- F-NMR: A singlet near δ -75 ppm indicates the CF₃ group .
- IR Spectroscopy : Bands at 3460 cm⁻¹ (O-H stretch) and 1730 cm⁻¹ (ester C=O) .
- Optical Rotation : Specific rotation measurements (e.g., +21.0° in CHCl₃) confirm chirality .
Q. Best Practices :
- Use deuterated solvents for NMR to avoid interference.
- Compare experimental data with computational predictions (e.g., DFT for IR bands).
What strategies are employed to achieve enantioselective synthesis of fluorinated β-hydroxy esters?
Q. Advanced Methodological Approaches :
- Biocatalysis : Co-expression of ADH and GDH in E. coli enables NADPH cofactor regeneration, critical for reducing 3-keto intermediates to (R)- or (S)-alcohols with >90% ee .
- Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer sultams to direct stereochemistry during ester formation .
- Kinetic Resolution : Lipase-mediated hydrolysis of racemic mixtures (e.g., using Candida antarctica lipase B) .
Q. Optimization Tips :
- Maintain reaction pH 7–8 for enzymatic activity.
- Screen solvent systems (e.g., water:isopropanol mixtures) to enhance enzyme stability.
How should researchers handle and store this compound to ensure stability during experiments?
Q. Safety and Stability Protocols :
- Storage : Keep at 2–8°C in amber glass under inert gas (N₂/Ar) due to sensitivity to moisture and light .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation (GHS Category 3: Flammable liquid) .
- Decomposition Risks : Avoid prolonged exposure to temperatures >40°C to prevent ester hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
